molecular formula C12H18N2O4 B2421456 2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid CAS No. 1421601-82-2

2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid

Cat. No.: B2421456
CAS No.: 1421601-82-2
M. Wt: 254.286
InChI Key: CKNCQSUDJFYQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2)4-3-5-12(7-11)9(17)14(6-8(15)16)10(18)13-12/h3-7H2,1-2H3,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNCQSUDJFYQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1)C(=O)N(C(=O)N2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetic acid derivatives.

Biological Activity

2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid is a compound with a unique structural framework that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Structural Overview

The molecular formula of this compound is C12H18N2O4. The compound features a spirocyclic structure that is characteristic of many biologically active compounds. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H18N2O4
SMILESCC1(CCCC2(C1)C(=O)N(C(=O)N2)CC(=O)O)C
InChIInChI=1S/C12H18N2O4/c1-11(2)4-3-5-12(7-11)9(17)14(6-8(15)16)10(18)13-12/h3-7H2,1-2H3,(H,13,18)(H,15,16)

Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The presence of dioxo and diaza functionalities may contribute to the modulation of inflammatory pathways. Further research is necessary to elucidate the specific mechanisms through which this compound may exert anti-inflammatory effects.

Case Studies

While direct case studies on this compound are scarce in the literature reviewed, related compounds have been documented in various studies:

  • Study on Mannich Bases : A study synthesized various Mannich bases from spiro compounds and evaluated their antimicrobial activity. Some derivatives showed higher activity against bacterial strains compared to standard antibiotics .
  • Opioid Receptor Affinity : Research on structurally related diazacompounds indicated significant binding affinity to mu-opioid receptors, suggesting potential analgesic properties .

Research Findings Summary

The biological activity of this compound remains largely unexplored in dedicated studies; however, its structural characteristics align it with compounds known for antimicrobial and anti-inflammatory activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.